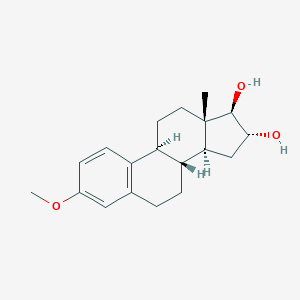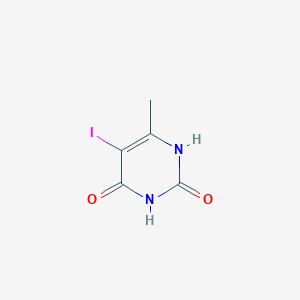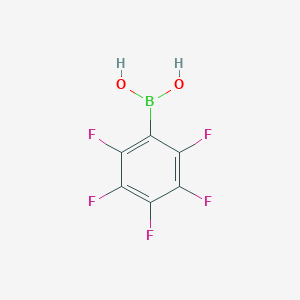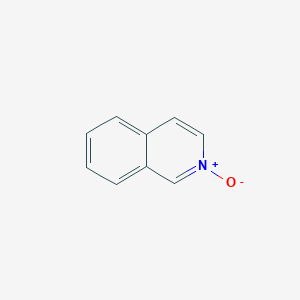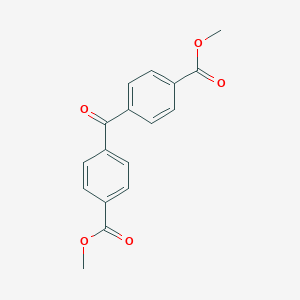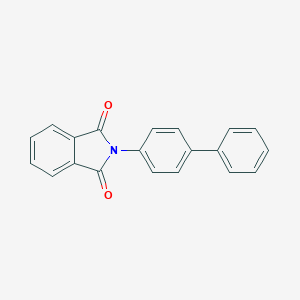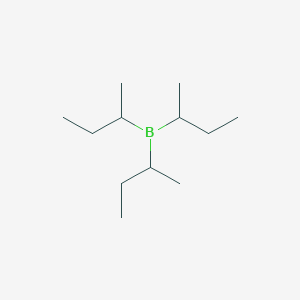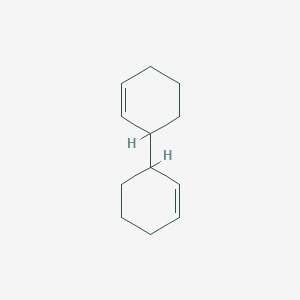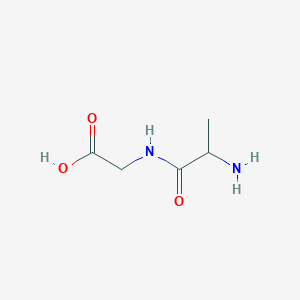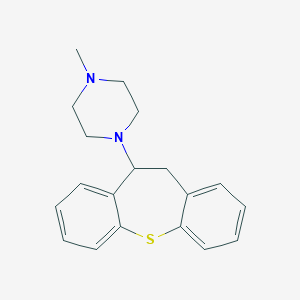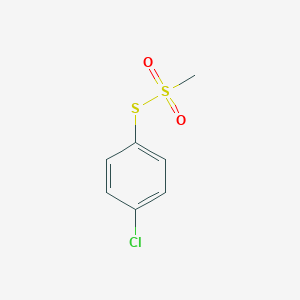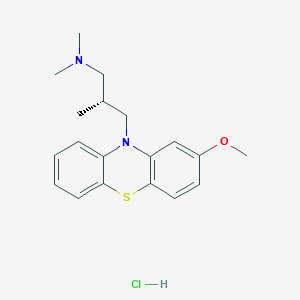
Levomepromazine hydrochloride
説明
Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic drug . It is a low-potency antipsychotic (approximately half as potent as chlorpromazine) with strong analgesic, hypnotic, and antiemetic properties that are primarily used in palliative care . Brand names include Nozinan, Levoprome, Detenler, Hirnamin, Levotomin, and Neurocil .
Molecular Structure Analysis
The molecular structure of Levomepromazine hydrochloride has been analyzed in several studies . It is a tricyclic heterocycle with a sulfur atom in position 5 and a nitrogen atom in position 10 .
Physical And Chemical Properties Analysis
Levomepromazine hydrochloride’s physical and chemical properties have been analyzed in several studies . For example, it has been found that common excipients of the dosage forms (fructose, glucose, lactose) did not affect the measurement even at concentrations 200 times higher than phenothiazine .
科学的研究の応用
Palliative Care
Levomepromazine is widely used in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative drug . It is used clinically for a variety of distressing symptoms in palliative and end-of-life care . However, the supporting evidence is limited to open series and case reports .
Symptom Control
Levomepromazine is used for symptom control in the palliative care setting . It is used to alleviate common symptoms in the terminal phase such as pain, nausea and vomiting, agitation or restlessness, and dyspnoea .
Antipsychotic Treatment
Levomepromazine is classified as a low-potency antipsychotic . It is used to treat schizophrenia and the manic phase of bipolar disorder . It has a strong alpha-1 receptor blocking effect and a strong sedative effect .
Treatment of Sleep Disorders
Levomepromazine’s strong sedative effect makes it useful in the treatment of sleep disorders .
Pharmacological Activity
Levomepromazine has pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine .
Dopamine Receptor Binding
These medications bind to dopamine receptors and various other receptors . This property is mainly used to treat schizophrenia .
作用機序
Target of Action
Levomepromazine hydrochloride, also known as Methotrimeprazine, primarily targets a variety of receptors in the body. These include adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.
Mode of Action
Levomepromazine exerts its effects by blocking these receptors . For instance, its antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, it can block 5HT2 receptors and some others, like histamine, serotonin .
Biochemical Pathways
Levomepromazine is metabolized by the cytochrome P450 enzyme superfamily . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . The N-demethylation pathway is more feasible due to its lower activation energy, making N-desmethyllevomepromazine the most plausible metabolite of Levomepromazine .
Pharmacokinetics
Levomepromazine has a bioavailability of 50-60% . It is metabolized in the liver (hepatic metabolism) and has an elimination half-life of approximately 20 hours . The drug is excreted in feces and urine as metabolites, with only 1% of the unchanged drug being excreted .
Result of Action
The molecular and cellular effects of Levomepromazine’s action are diverse due to its interaction with multiple receptors. It has strong analgesic, hypnotic, and antiemetic properties . It is used for the treatment of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It can also be used as an analgesic for moderate to severe pain in non-ambulant patients .
Action Environment
The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, its metabolism can be affected by factors that influence the activity of the cytochrome P450 enzymes, such as other drugs, certain foods, and genetic variations . Furthermore, its therapeutic effects can be influenced by the patient’s overall health status and the presence of other medical conditions.
Safety and Hazards
Levomepromazine hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is advised to avoid breathing dust, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levomepromazine hydrochloride | |
CAS RN |
1236-99-3 | |
| Record name | Levomepromazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomepromazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomepromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMEPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



